molecular formula C13H21Cl3N2O B587891 Clenisopenterol-d7 Hydrochloride CAS No. 1794752-28-5

Clenisopenterol-d7 Hydrochloride

Cat. No.: B587891
CAS No.: 1794752-28-5
M. Wt: 334.717
InChI Key: HEVWUZFPJCXIOO-CZHLNGJYSA-N
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Description

Clenisopenterol-d7 Hydrochloride is a deuterated analog of Clenisopenterol Hydrochloride. It is primarily used in scientific research as a reference standard and for various analytical purposes. The compound has a molecular formula of C13H14D7Cl3N2O and a molecular weight of 334.72 g/mol.

Preparation Methods

The synthesis of Clenisopenterol-d7 Hydrochloride involves the reaction of Clenbuterol-d9 with hydrochloric acid. The reaction conditions typically include a controlled environment to ensure the purity and stability of the final product . Industrial production methods are not widely documented, but laboratory-scale synthesis is common.

Chemical Reactions Analysis

Clenisopenterol-d7 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clenisopenterol-d7 Hydrochloride is used extensively in scientific research, including:

    Chemistry: As a reference standard for analytical methods.

    Biology: In studies involving metabolic pathways and enzyme interactions.

    Medicine: For pharmacokinetic and pharmacodynamic studies.

    Industry: In the development of new pharmaceuticals and chemical products.

Mechanism of Action

Clenisopenterol-d7 Hydrochloride acts as a beta-2 adrenergic agonist. It stimulates the beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchioles .

Comparison with Similar Compounds

Clenisopenterol-d7 Hydrochloride is similar to other beta-2 adrenergic agonists such as Clenbuterol and Salbutamol. its deuterated form provides unique advantages in research, including improved stability and reduced metabolic degradation. Other similar compounds include:

  • Clenbuterol
  • Salbutamol
  • Terbutaline .

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-[[3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butyl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H/i1D3,2D3,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVWUZFPJCXIOO-CZHLNGJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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